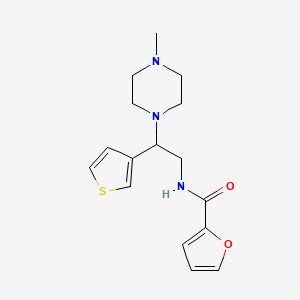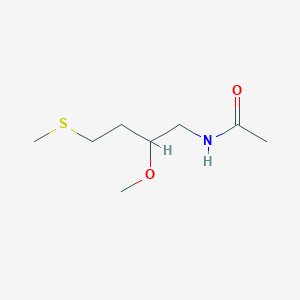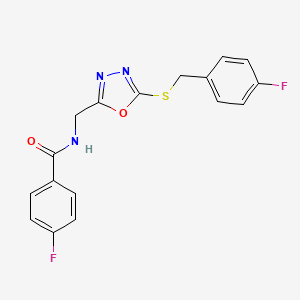
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring attached to a cyclopropane ring via an amine linkage . The presence of the benzodioxin ring suggests that this compound may have interesting biological activities, as benzodioxin derivatives are known to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a cyclopropane ring, and an amine linkage . Detailed structural analysis would require techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Anticonvulsant Activity :
- Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride have shown potential in anticonvulsant activity. This suggests its application in addressing seizure disorders (Arustamyan et al., 2019).
Antibacterial and Antifungal Agents :
- Research indicates the effectiveness of derivatives of this compound in combating bacterial and fungal infections. Specific compounds have demonstrated significant antibacterial and antifungal potential (Abbasi et al., 2020).
Bacterial Biofilm Inhibition :
- Certain derivatives have been effective in inhibiting bacterial biofilms, particularly against strains like Escherichia coli and Bacillus subtilis. This points to its potential application in controlling bacterial growth and spread (Abbasi et al., 2020).
Potential Therapeutic Compounds :
- Derivatives of this compound have been identified as precursors for potential therapeutic agents. The focus is on addressing various medical conditions through novel drug development (Bozzo et al., 2003).
Antihypoxic Activity :
- Research indicates its use in developing compounds with antihypoxic activity, suggesting a role in treatments where oxygen deprivation is a concern (Vartanyan et al., 2017).
Anti-Diabetic Agents :
- Certain derivatives exhibit anti-diabetic potentials, indicating their use in managing or treating diabetes (Abbasi et al., 2023).
Alpha-Adrenoreceptor Antagonist :
- The compound has been linked to the synthesis of alpha-adrenoreceptor antagonists, useful in treating conditions like hypertension and other cardiovascular diseases (Bolognesi et al., 1999).
Anti-Inflammatory Properties :
- Derivatives containing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine structure have shown anti-inflammatory properties, comparable to some existing anti-inflammatory drugs (Vazquez et al., 1996).
Alzheimer's Disease and Type-2 Diabetes Therapeutics :
- It has been utilized in synthesizing agents potentially useful for treating Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It’s suggested that the compound may interact with its targets (possibly cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may impact neurotransmission and inflammatory response pathways.
Result of Action
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it can be inferred that the compound may alter neurotransmission and inflammatory responses at the molecular and cellular levels.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9;/h1-2,7H,3-6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOBNFQQLTVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)




![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)


